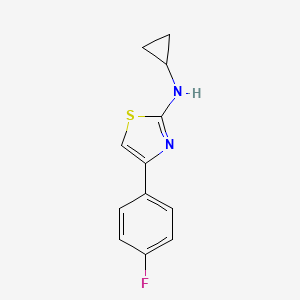
n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, which is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine typically involves the reaction of 4-(4-fluorophenyl)thiazol-2-amine with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .
化学反応の分析
Types of Reactions
n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated thiazoles and substituted thiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against bacterial and fungal strains.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes or proteins involved in cell growth and proliferation, leading to the suppression of microbial or cancer cell growth. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or repair mechanisms .
類似化合物との比較
Similar Compounds
4-(4-Bromophenyl)thiazol-2-amine: Known for its antimicrobial and anticancer properties.
2-Amino-4-(4-chlorophenyl)thiazole: Exhibits similar biological activities and is used in medicinal chemistry.
4-(4-Fluorophenoxy)phenylthiazol-2-amine: Another thiazole derivative with potential therapeutic applications
Uniqueness
n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine stands out due to the presence of the cyclopropyl group, which may enhance its biological activity and stability. This structural feature can influence the compound’s interaction with molecular targets, potentially leading to improved efficacy and reduced side effects compared to similar compounds .
特性
分子式 |
C12H11FN2S |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
N-cyclopropyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H11FN2S/c13-9-3-1-8(2-4-9)11-7-16-12(15-11)14-10-5-6-10/h1-4,7,10H,5-6H2,(H,14,15) |
InChIキー |
YOEJZNCOZDOWOY-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC2=NC(=CS2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


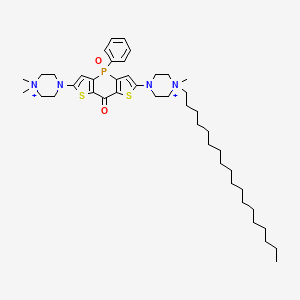

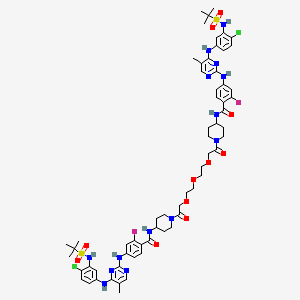
![(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol](/img/structure/B14904424.png)
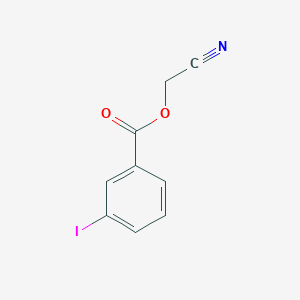
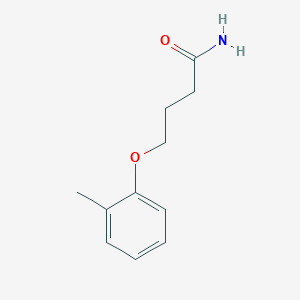
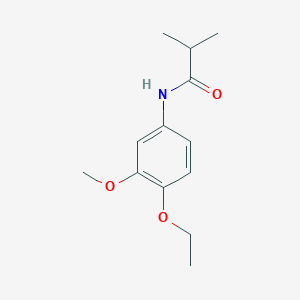
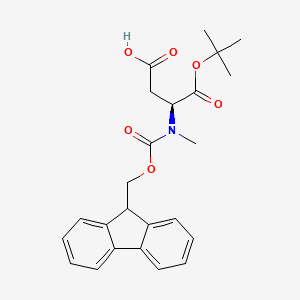

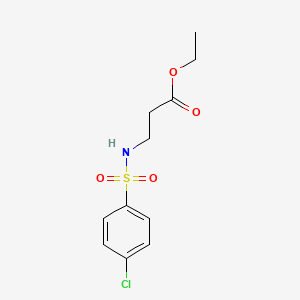
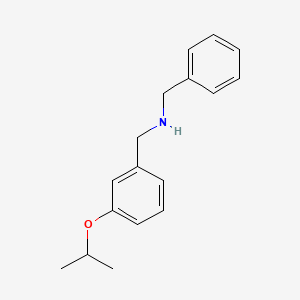

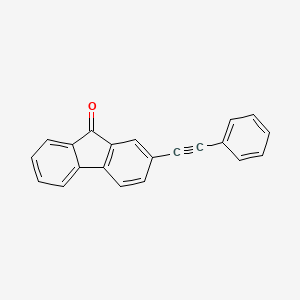
![2'-Isopropylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B14904490.png)
